molecular formula C6H11ClO3 B051115 Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate CAS No. 90866-33-4

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Cat. No. B051115
CAS RN: 90866-33-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
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Description

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a versatile fine chemistry intermediate known for its use as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine. Its production is typically achieved through stereoselective biotechnology methods in enzymatic reactions or by chemical synthesis methods. This compound is a chiral chloroalcohol having a C4 structural skeleton, employed in the synthesis of biologically and pharmacologically important compounds like (R)-carnitine and (R)-4-hydroxy-2-pyrrolidone, which are significant in the metabolism of long-chain fatty acids through the mitochondrial membrane in the human body (Kluson et al., 2019).

Synthesis Analysis

The synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) can be achieved via the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to the optically pure product over catalytic complexes or through biocatalysis using recombinant cells expressing specific enzymes. Techniques include using microfluidic chip reactors under continuous regime for better control and efficiency, and employing whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for a high yield and enantiopurity (Kluson et al., 2019) (Yamamoto et al., 2002).

Molecular Structure Analysis

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate's molecular structure has been thoroughly analyzed using various spectroscopic techniques. The IR region is dominated by broad structureless absorption with identifiable peaks, indicating the presence of OH and C=O groups, forming a characteristic hydrogen bond of the type O-H•••O=C bond. This aspect is crucial for understanding its reactivity and the effects of molecular structure on its synthesis and applications (Gupta, 2019).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, primarily as an intermediate in the synthesis of other chiral compounds. Its reactivity is influenced by its functional groups, which include a chloro group and a hydroxy group, making it a valuable chiral building block for synthesizing chiral pharmaceuticals, insect pheromones, and other significant compounds. The enantioselective synthesis and the biocatalytic processes involved in its production exemplify its chemical versatility and importance in pharmaceutical synthesis (Park et al., 2008).

Physical Properties Analysis

The physical properties of ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical and biotechnological processes. These properties are determined by its molecular structure and significantly affect its reactivity and stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing different types of chemical reactions, are essential for its application as a chiral building block. Its high enantiopurity and the ability to participate in enantioselective reactions make it an invaluable intermediate for the synthesis of chiral drugs with high enantiomeric excess (Wang et al., 2018).

Scientific research applications

  • Stereoselective Synthesis Techniques: A study by Kluson et al. (2019) discussed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate in a microfluidic chip reactor. This synthesis is crucial for producing pharmacologically valuable products, including L-carnitine, and involves enzymatic reactions and asymmetric hydrogenation (Kluson et al., 2019).

  • Applications in Drug Synthesis: The compound is used in the synthesis of Atorvastatin, a drug for hypercholesterolemia. Park et al. (2008) detailed how a Rhodococcus erythropolis strain can convert 4-chloro-3-hydroxybutyronitrile to 4-chloro-3-hydroxybutyric acid, a process significant for the production of this compound (Park et al., 2008).

  • Microbial Dechlorination for Chiral Building Units: Suzuki et al. (1996) developed a novel method using bacterial cells for generating optically active ethyl 4-chloro-3-hydroxybutyrate, essential for synthesizing various C4 compounds with enantiomeric purities (Suzuki et al., 1996).

  • Efficient Biosynthesis Strategies: A study by Chen et al. (2016) discussed the efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a carbonyl reductase from Burkholderia gladioli, which exhibits high activity and enantioselectivity, crucial for pharmaceutical applications (Chen et al., 2016).

  • Stereoselective Hydrolysis and Lipase Utilization: Research by Chung and Hwang (2008) explored the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate using Novozym 435 lipase, which is important for producing (R)-ECHB with high enantiomeric purity (Chung & Hwang, 2008).

properties

IUPAC Name

ethyl (3R)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370313
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

CAS RN

90866-33-4
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate
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Record name 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
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Synthesis routes and methods I

Procedure details

100 mM potassium phosphate buffer (pH 6.5), 139.8 mg NADH, 0.06 U (R)-2-octanol dehydrogenase from Candida utilis, and 0.5% 4-chloroacetoacetic acid ethyl ester were reacted overnight at 30° C. The optical purity of the 4-chloro-3-hydroxybutyric acid ethyl ester produced was determined in the same way as Example 32. As a result, 4-chloro-3-hydroxybutyric acid ethyl ester produced by this invention was more than 97% ee of S form.
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume stainless steel-made autoclave whose atmosphere had been replaced with nitrogen were charged 8.23 g (50 mmoles) of ethyl 4-chloroacetoacetate and 20 ml of ethanol. To the mixture was added 84 mg (0.05 mmole) of Ru2Cl4 ((-)-BINAP)2 (C2H5)3N, and the mixture was heated to 100° C. When the temperature reached 100° C., 100 kg/cm2 of hydrogen was introduced into the autoclave, and the mixture was stirred under heating. After cooling to room temperature, the reaction mixture was taken out, and the ethanol was removed by distillation. Distillation of the residue gave 8.07 g (97) of ethyl 4-chloro-3-hydroxybutyrate having a boiling point of 74°-75° C./l mmHg).
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stainless steel
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Ru2Cl4 ((-)-BINAP)2 (C2H5)3N
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84 mg
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Synthesis routes and methods III

Procedure details

The resulting product was esterified with (R)α-methoxy-α-trifluoromethylphenylacetyl chloride, and the ester was analyzed by HPLC. From the area ratio of the chromatogram, the optical yield of the product was found to be 97.2% ee.
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Synthesis routes and methods IV

Procedure details

Ozone was introduced into a mixture of 225.5 mg (1 mmol) of (+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one (96% ee) obtained in Example 4 and 20 ml of methanol at -78° C. for 5 hours, and 2 ml of dimethyl sulfide were added thereto, followed by stirring at the same temperature for 2 hours. The temperature was gradually returned to room temperature, and the solution was then stirred for 5 hours. Afterward, the solvent was distilled off, and the resultant residue was then dissolved in ethanol. 3 drops of concentrated sulfuric acid were added thereto, and the solution was then heated at 80° C. for 30 minutes. Next, ethanol was distilled off, and the residue was diluted with water. The solution was extracted with dichloromethane and then dried over anhydrous sodium sulfate, and the solvent was distilled off and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 109.4 mg (yield 66%) of (+)-ethyl 4-chloro-3-hydroxybutanoate.
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(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
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Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
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Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
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Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
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Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Citations

For This Compound
71
Citations
X Chen, ZQ Liu, CP Lin, YG Zheng - BMC biotechnology, 2016 - Springer
Background Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a versatile chiral precursor for many pharmaceuticals. Although several biosynthesis strategies have been documented …
Number of citations: 21 link.springer.com
Y Lu, H Dai, H Shi, L Tang, X Sun, Z Ou - Process Biochemistry, 2020 - Elsevier
Fe 3 O 4 -Arg was selected as the optimal carrier due to its high activity recovery of immobilized cells in the preparation of Fe 3 O 4 -Arg-Cells. The optimal immobilization conditions for …
Number of citations: 4 www.sciencedirect.com
T Suzuki, H Idogaki, N Kasai - Tetrahedron: Asymmetry, 1996 - Elsevier
A novel procedure for the generation of optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells was developed. Ethyl (S)-4-chloro-3-hydroxybutyrate was prepared by …
Number of citations: 25 www.sciencedirect.com
P Kluson, P Stavarek, V Penkavova… - Journal of Flow …, 2019 - Springer
Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a versatile fine chemistry intermediate. It is used as a precursor in the synthesis of several pharmacologically valuable products, …
Number of citations: 6 link.springer.com
S Chung, Y Hwang - Biocatalysis and Biotransformation, 2008 - Taylor & Francis
The stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate (ECHB) was performed by using Novozym 435 lipase in an aqueous phase. It was found that racemic ECHB …
Number of citations: 8 www.tandfonline.com
T Suzuki, H Idogaki, N Kasai - Enzyme and microbial technology, 1999 - Elsevier
An efficient and practical procedure for simultaneous generation of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone using bacterial cells of …
Number of citations: 35 www.sciencedirect.com
SJ Jeon, WH Hong - Frontiers On Separation Science And …, 2004 - World Scientific
The separation of optically active Ethyl (R) 4-chloro-3-hydroxybutyrate(CHBE), which is precursor of L -carnitine, from its racemic mixture was investigated. In this study, Bulk liquid …
Number of citations: 1 www.worldscientific.com
L Yang, D Xu, L Jiang, Y He - Processes, 2023 - mdpi.com
Objective: Optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals. Recently, there has been great interest …
Number of citations: 2 www.mdpi.com
Y Lu, HQ Dai, ZM Ou - Materials Science Forum, 2020 - Trans Tech Publ
… Ethyl R-4-chloro-3-hydroxybutyrate was gained by asymmetric reduction of ethyl-4-chlorooxobutanoate with Fe3O4-Lys-Cells as catalysis. 0.672 mol/L COBE can be converted …
Number of citations: 1 www.scientific.net
SH Lee, OJ Park - Applied microbiology and biotechnology, 2009 - Springer
Enantiopure (S)-3-hydroxy-γ-butyrolactone (HGB) and its structurally related C3–C4 chemicals are an important target for chiral building blocks in synthetic organic chemistry. For the …
Number of citations: 55 link.springer.com

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